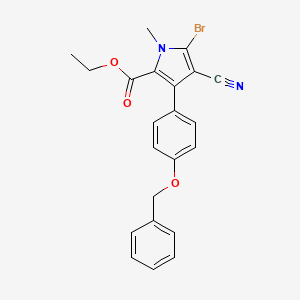

ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-bromo-4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3/c1-3-27-22(26)20-19(18(13-24)21(23)25(20)2)16-9-11-17(12-10-16)28-14-15-7-5-4-6-8-15/h4-12H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQVFJACIVUSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1C)Br)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzyloxyphenyl Intermediate: The synthesis begins with the preparation of the benzyloxyphenyl intermediate. This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring. This can be done by reacting the benzyloxybenzaldehyde with an appropriate amine and a brominating agent to introduce the bromine atom at the desired position.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide.

Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst completes the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors and other advanced technologies may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the cyano group can form hydrogen bonds with amino acid residues. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Table 1: Key Structural Features of Comparable Pyrrole Derivatives

Key Observations:

Bromo Substitution :

- The target compound’s 5-bromo substituent is distinct from the 5-(4-bromophenyl) group in , which places Br on a phenyl ring rather than the pyrrole core. This positional difference impacts electronic effects and reactivity.

Cyano Group: The 4-cyano group in the target compound is unique among the analogs listed. This strong electron-withdrawing group may enhance dipole interactions and stability compared to compounds like or , which lack such substituents.

Benzyloxy Phenyl vs. Alkyl Chains: The 3-(4-(benzyloxy)phenyl) group in the target compound and contrasts with alkyl chains (e.g., 3-propyl in ).

Ester Variations: The target’s ethyl ester (COOEt) at position 2 is comparable to but differs from the methyl ester (COOMe) in .

Physicochemical and Functional Implications

- Reactivity: The 5-bromo substituent may serve as a synthetic handle for further derivatization (e.g., nucleophilic substitution), while the 4-cyano group could participate in dipolar interactions or act as a hydrogen-bond acceptor .

Biological Activity

Ethyl 3-(4-(benzyloxy)phenyl)-5-bromo-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 851193-57-2, features a complex structure that includes a benzyloxy group and a cyano moiety, which are often associated with various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Formula : C22H19BrN2O3

Molecular Weight : 439.30 g/mol

Structure : The compound contains a pyrrole ring substituted with various functional groups that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has been evaluated alongside other pyrrole-based compounds for its efficacy against various bacterial strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

The compound demonstrated promising activity against Staphylococcus aureus , although specific MIC values are yet to be fully established in comparative studies .

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that certain pyrrole derivatives exhibit cytotoxic effects on various cancer cell lines.

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics.

The biological activity of this compound is likely linked to its ability to interact with specific molecular targets within cells. Research indicates that pyrrole derivatives can inhibit key enzymes involved in cell proliferation and survival pathways, such as kinases .

Case Studies

A recent case study explored the therapeutic applications of pyrrole derivatives in treating bacterial infections. The study found that compounds similar to this compound exhibited significant antibacterial activity, leading to further investigations into their structure-activity relationships (SAR).

Q & A

Q. Key Parameters :

- Temperature control during bromination to avoid overhalogenation.

- Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of the nitrile group.

- Characterization via IR (C≡N stretch ~2200 cm⁻¹) and ¹H NMR (methyl group at δ ~3.6 ppm) .

Basic: What spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–3.6 ppm), and ester carbonyl (δ ~165 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) for resolution .

- IR Spectroscopy : Identify functional groups: C≡N (~2200 cm⁻¹), ester C=O (~1720 cm⁻¹), and benzyl ether C-O (~1250 cm⁻¹) .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., Br-C bond ~1.90 Å, C≡N ~1.15 Å). Disorder in the benzyloxy group may require refinement using programs like SHELXL .

Q. Data Cross-Validation :

Advanced: How can computational chemistry resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate NMR chemical shifts (GIAO method) and vibrational frequencies to match experimental IR/NMR. Discrepancies (e.g., unexpected downfield shifts) may indicate solvent effects or intermolecular interactions .

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., near Br or CN groups) to predict reactivity or binding sites .

- TD-DFT for UV-Vis : Simulate electronic transitions to assign absorption bands and assess conjugation effects from substituents .

Case Study :

SCXRD data in resolved conflicting NMR assignments for pyrrole ring protons by confirming the spatial arrangement of substituents.

Advanced: How do substituents (Br, CN, benzyloxy) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-Withdrawing Effects :

- Reactivity Studies :

Q. Experimental Validation :

- Cyclic voltammetry to measure redox potentials influenced by substituents.

- XPS to quantify electronegativity effects on binding energies (e.g., Br 3d₅/₂ ~70 eV) .

Advanced: What strategies mitigate challenges in crystallizing this compound for SCXRD analysis?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., ethyl acetate/hexane) to optimize polarity. Slow evaporation at 4°C enhances crystal growth .

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to reduce disorder in the benzyloxy group .

- Temperature Gradients : Gradual cooling (e.g., 25°C → −20°C over 48 hours) minimizes lattice defects .

Q. Data Quality Metrics :

- Aim for R-factor < 0.05 and data-to-parameter ratio > 10.0. Refine thermal parameters for heavy atoms (Br, O) .

Basic: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Use Pd(PPh₃)₄ for coupling reactions (e.g., Suzuki-Miyaura) with microwave assistance (100°C, 30 min) to enhance efficiency .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials. Recrystallization from ethanol/water improves purity (>95%) .

- Monitoring : TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and LC-MS (M+H⁺ = 469.2) track reaction progress .

Advanced: What mechanistic insights explain competing pathways during nitrile group introduction?

Methodological Answer:

- Pathway Competition :

- Nucleophilic Cyanide Attack : Dominant under basic conditions (e.g., KCN, DMSO).

- Electrophilic Cyanation : Requires CuCN or TMSCN with Lewis acids (e.g., AlCl₃).

- Kinetic Control : Lower temperatures favor nitrile over isonitrile formation. Monitor via in situ FTIR for intermediate detection .

Q. Mitigation :

- Use bulky bases (e.g., DBU) to suppress side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.